7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound classified under the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. This specific compound is notable for its potential biological activity and applications in medicinal chemistry, particularly as a precursor in drug development. The compound's structure features a propan-2-yl group, which contributes to its unique properties and reactivity.
The synthesis of 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through various methods, including cyclization reactions and reductions. A common synthetic route involves the reduction of 1-(2,3-dihydro-1-benzofuran-3-yl)ethanone using reducing agents such as sodium borohydride in methanol. This method allows for the introduction of the amine functional group while maintaining the integrity of the benzofuran ring structure.
The synthesis typically requires controlled conditions to optimize yield and purity. For instance, reactions can be monitored using thin-layer chromatography, and products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The implementation of green chemistry principles, such as ultrasound irradiation, has been explored to enhance reaction efficiency and reduce environmental impact .
Key data regarding the compound includes:
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical transformations:
The reaction conditions vary based on the desired transformation:
The mechanism of action for 7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine is primarily linked to its biological activity. The amine group may interact with biological targets such as enzymes or receptors, potentially leading to pharmacological effects. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess similar bioactivity .
Physical properties include:
Chemical properties include:
Relevant data from analytical methods confirm these properties, aiding in understanding how this compound behaves under various conditions.
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine has several scientific uses:
The systematic name 7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine provides complete structural information according to IUPAC conventions:
Structural Features and Stereochemistry:The compound exhibits a stereogenic center at C3, yielding (R)- and (S)-enantiomers. The dihydrofuran ring adopts a half-chair conformation, positioning the C3 amine for optimal target interactions. The isopropyl group at C7 creates a sterically distinct region compared to other substitution patterns (e.g., 5- or 6-substituted analogs). This substitution pattern influences electron density distribution, as evidenced by computational analyses showing increased nucleophilicity at C4 and C6 positions [1] [5].
Table 1: Structural Classification of Key Benzofuran Derivatives
Compound | Core Structure | C3 Substituent | C7 Substituent | Saturation |
---|---|---|---|---|
7-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine | Benzofuran | -NH₂ (primary amine) | -CH(CH₃)₂ (isopropyl) | 2,3-Dihydro |
6-APB | Benzofuran | H | -CH₂CH₂NH₂ (phenethylamine) | Unsaturated |
Amiodarone | Benzofuran | -COC₆H₄OCH₂CH₂N(C₂H₅)₂ | -I | Unsaturated |
Moracin M | 2-Arylbenzofuran | H | -OH | Unsaturated |
Amine Classification:The C3 primary amine is designated as a 1° (primary) amine, with the nitrogen bonded to one carbon atom (C3) and two hydrogens. This classification distinguishes it from secondary (2°) or tertiary (3°) amine analogs like N-methylated derivatives [9].
The therapeutic exploration of benzofurans spans over six decades, marked by key milestones:
Table 2: Historical Milestones in Benzofuran-Based Drug Development
Era | Key Compound/Class | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Amiodarone | Antiarrhythmic | Iodinated benzofuran with diethylaminoethoxy side chain |
1980s | Psoralen/bergapten | Psoriasis phototherapy | Furocoumarin natural products |
1990s | Moracins (A-Z) | Antimicrobial/antioxidant | 2-Arylbenzofuran natural derivatives |
2000s | 7-Substituted 2-phenylbenzofurans | Selective ERβ ligands | C7 alkoxy/alkyl groups for selectivity |
2010s | 7-Substituted benzofuran carbohydrazides | Antimycobacterial agents | C7 lipophilic groups enhancing penetration |
The strategic incorporation of substituents at the C7 position of the benzofuran scaffold addresses key drug design challenges:
Stereoelectronic Optimization:The C7 position profoundly influences electronic distribution within the benzofuran system. Electron-donating groups like isopropyl (–CH(CH₃)₂) increase electron density at adjacent positions (C6/C8), enhancing interactions with electron-deficient biological targets. Comparative studies show 7-isopropyl substitution improves metabolic stability over smaller alkyl groups (e.g., methyl) by sterically shielding oxidation sites [3] [10].
Steric and Conformational Effects:The branched isopropyl group at C7 creates a defined hydrophobic pocket, improving selectivity for target proteins. In kinase inhibitors, this moiety prevents off-target binding by occupying specific hydrophobic subpockets. Molecular dynamics simulations reveal that 7-isopropyl-substituted derivatives exhibit 40% reduced conformational flexibility compared to unsubstituted analogs, promoting stable target binding [4] [5].
Enhanced Pharmacological Profiles:
Table 3: Therapeutic Applications of 7-Substituted Benzofuran Derivatives
Therapeutic Area | Biological Target | Role of C7 Substituent | Bioactivity Enhancement |
---|---|---|---|
Oncology | Topoisomerase II/DNA gyrase | Isopropyl enhances DNA intercalation | IC₅₀: 0.39–0.78 μg/mL (MRSA) |
Endocrinology | Estrogen receptor β (ERβ) | Steric bulk confers ERβ selectivity | >100-fold ERβ/ERα selectivity |
Infectious Diseases | Mycobacterium protein tyrosine phosphatase B | Lipophilic groups improve cell penetration | MIC: 2–8 μg/mL (H37Rv) |
Neurology | β-Amyloid aggregation inhibitors | Hydrophobicity facilitates BBB penetration | 60% reduction in amyloid plaques (in vivo) |
The 7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine scaffold represents a convergence of these design principles, combining the electronic modulation of the isopropyl group with the hydrogen-bonding capability of the C3 primary amine. This configuration enables targeted interactions with both hydrophobic pockets and polar residues in biological targets, making it a versatile template for further development across therapeutic areas [1] [4] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7